molecular formula C8H11N5 B13288471 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13288471
M. Wt: 177.21 g/mol
InChI Key: VYECISHPAPEIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine (CAS 1558503-21-1) is a bifunctional pyrazole derivative with a molecular formula of C₈H₁₁N₅ and a molecular weight of 177.21 g/mol . The compound features two pyrazole rings: one substituted with a methyl group at the 1-position and the other bearing an amine group at the 3-position, interconnected via a methylene bridge. Its physicochemical properties, such as moderate lipophilicity (clogP ~1.2 predicted), suggest utility in biological systems.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-12-4-2-7(10-12)6-13-5-3-8(9)11-13/h2-5H,6H2,1H3,(H2,9,11)

InChI Key

VYECISHPAPEIAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Route 1: Hydrazine Condensation with 1,3-Dicarbonyl Compounds

Step 1: Preparation of the pyrazole core
Begin with a suitable 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, which reacts with hydrazine derivatives to form the pyrazole ring.

Step 2: N-Methylation of the pyrazole
The pyrazole ring is methylated at the nitrogen atom (N-1 position) using methyl iodide or dimethyl sulfate under basic conditions, yielding N-methylpyrazole derivatives.

Step 3: Introduction of the methylpyrrazolylmethyl group
The 3-position of the pyrazole is functionalized via nucleophilic substitution or alkylation with a methyl halide or related reagent, attaching the (1-methyl-1H-pyrazol-3-yl)methyl group.

Step 4: Amination at the 3-position
The amino group at the 3-position is introduced through reduction or direct amination of the corresponding halogenated intermediate, often via catalytic hydrogenation or nucleophilic substitution.

Advantages:

  • Well-established methodology for pyrazole synthesis.
  • High regioselectivity when using protected intermediates.

Limitations:

  • Multi-step process requiring careful control of reaction conditions.

Route 2: Cyclization of Hydrazones Derived from 1,3-Dicarbonyl Compounds

Step 1: Formation of hydrazones
React a 1,3-dicarbonyl compound with methyl hydrazine to form hydrazones.

Step 2: Cyclization to pyrazoles
Induce cyclization under acidic or basic conditions, often with dehydrating agents, to form the pyrazole ring.

Step 3: Selective N-methylation and substitution
Methylate the nitrogen atom and introduce the methylpyrazolylmethyl group via alkylation.

Step 4: Amino group installation
Convert the 3-position to an amino derivative through reduction or nucleophilic substitution.

Research Data:

  • The synthesis of similar pyrazole derivatives has been documented with yields around 51%, using hydrogen chloride and tin(II) chloride in aqueous media at 30°C, indicating the feasibility of reduction and amination steps under mild conditions.

Advanced Synthetic Approaches Supported by Literature

Use of Lawesson's Reagent for Heterocyclic Formation

As per patent WO2015063709A1, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) can facilitate heterocyclic ring formation, especially in converting carbonyl groups into thiocarbonyls, which can then be cyclized to form pyrazole rings.

Process Highlights:

  • React a suitable N-protected piperazine derivative with acetoacetic acid or esters.
  • Cyclize with Lawesson's reagent in the presence of inorganic or organic bases (e.g., sodium carbonate, methylamine).
  • Deprotect to obtain the pyrazolylmethyl amine.

This method emphasizes avoiding toxic solvents like pyridine, favoring safer alternatives for industrial synthesis.

Multi-step Synthesis Pathway (Based on Patent Data)

Step Reaction Reagents Conditions Purpose
1 Condensation of ethyl piperazine-1-carboxylate with ethyl acetoacetate Ethyl acetoacetate, ethyl piperazine-1-carboxylate 100°C, 24 hours Form intermediate for pyrazole ring
2 Reaction with phenylhydrazine Phenylhydrazine 0°C to 25°C, 3 hours Hydrazone formation
3 Cyclization with Lawesson's reagent Lawesson's reagent Reflux with base Pyrazole ring formation
4 Deprotection and functionalization Acidic or basic conditions Standard protocols Final amino derivative

Data Tables Summarizing Key Parameters

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Limitations
Hydrazine condensation 1,3-dicarbonyl compounds Hydrazine, methylating agents Reflux, mild acid/base ~50-60% Straightforward, high regioselectivity Multi-step, purification needed
Lawesson's reagent cyclization Protected piperazine derivatives, acetoacetic acid Lawesson's reagent, bases Reflux, inert atmosphere Variable Avoids pyridine, scalable Reagent cost, handling precautions
N-methylation and substitution Pyrazole intermediates Methyl halides, nucleophiles Room temp to reflux 51% (from data) High specificity Requires multiple steps

Research Findings and Supporting Data

  • Yield Data: The synthesis from 4-iodo-1-methyl-3-nitro-1H-pyrazole yields about 51% of the target amino compound under reduction conditions with hydrogen chloride and tin(II) chloride.

  • Reaction Conditions: Mild conditions (~30°C, aqueous media) are effective for reduction and amination steps, indicating the potential for scalable processes.

  • Industrial Relevance: The patent literature emphasizes safer, cost-effective, and environmentally friendly methods, such as avoiding pyridine and employing Lawesson's reagent, which are suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorination at the 4-position (e.g., CAS 1558503-29-9) increases molecular weight and hazard profile (acute toxicity) but may enhance electrophilicity for covalent binding .
  • Regiochemistry : Positional isomerism (e.g., 1-methyl-5-(pyridin-3-yl)- vs. 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-3-amine) alters hydrogen-bonding capacity and dipole moments, affecting receptor binding .

Functional Group Additions

Compound Name Functional Modification Molecular Formula Molecular Weight (g/mol) Applications References
1-(1-Methyl-1H-pyrazol-3-YL)cyclopropan-1-amine dihydrochloride Cyclopropane ring addition C₇H₁₂Cl₂N₄ 231.11 Conformational constraint for kinase inhibitors
1-(Adamantan-1-YL)-1H-pyrazol-3-amine Adamantyl group C₁₃H₁₉N₃ 217.31 Enhanced lipophilicity for CNS penetration

Key Observations :

  • Adamantyl : Increases logP (predicted ~3.5), favoring blood-brain barrier penetration .

Pharmacological Derivatives

Compound Name (Example) Structural Context Biological Target Yield (%) References
27e (Indole-2-carboxamide inhibitor) Linked to piperidine-4-carboxamide Neurotropic alphavirus replication 18%
N-ethyl-1-methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Pyridine substitution Kinase inhibition (undisclosed) N/A

Key Observations :

  • The target compound serves as a critical amine precursor in antiviral agents (e.g., 27e), though low yields (18%) suggest synthetic challenges .
  • Pyridine-substituted analogs (e.g., ESIMS m/z 203) demonstrate modularity for optimizing kinase inhibitor scaffolds .

Biological Activity

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine, also known by its CAS number 1558503-21-1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.

The compound's molecular formula is C8H11N5C_8H_{11}N_5 with a molecular weight of 177.21 g/mol. It features a pyrazole ring structure, which is significant for its biological interactions.

PropertyValue
CAS Number1558503-21-1
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
PurityNot specified

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : Inhibition of MDA-MB-231 cells.
  • Liver Cancer : Activity against HepG2 cells.
  • Colorectal Cancer : Effective in reducing cell proliferation.

In vitro studies have demonstrated antiproliferative effects with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values in the low micromolar range against multiple cancer types .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have revealed that certain pyrazole derivatives exhibit potent activity against various pathogens, including:

  • Staphylococcus aureus
  • Staphylococcus epidermidis

These studies typically measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), with promising results indicating effective inhibition of bacterial growth at low concentrations .

Anti-inflammatory Potential

The anti-inflammatory activity of pyrazole derivatives has been documented, with specific compounds showing the ability to reduce inflammation markers in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Anticancer Properties

A recent study focused on the synthesis and evaluation of various pyrazole derivatives found that those containing the 1-methylpyrazole moiety demonstrated significant cytotoxicity towards cancer cell lines. The study emphasized the importance of substituents on the pyrazole ring, which can enhance or diminish biological activity .

Antimicrobial Evaluation

Another research article reported on the antimicrobial efficacy of several pyrazole derivatives, highlighting that specific compounds exhibited MIC values as low as 0.22 to 0.25 µg/mL against resistant strains of bacteria. This suggests potential for development into therapeutic agents targeting bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions using hydrazine derivatives. For example, reacting 3-(aminomethyl)-1-methylpyrazole with appropriately substituted propenones in ethanol under reflux, followed by cyclization . Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity .
  • Key Data :

IntermediateCharacterization TechniqueKey Spectral Peaks
Propenone derivative1H^1H-NMR (CDCl₃)δ 7.2–7.5 (aromatic H), δ 2.3 (CH₃)
Cyclized productESI-MS[M+H]⁺ = 206.1 m/z

Q. How is the purity and stability of this compound assessed in solution?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%). Stability studies involve monitoring degradation in DMSO or aqueous buffers (pH 4–9) at 25°C over 72 hours using UV-Vis spectroscopy .

Q. What preliminary biological activities have been reported for pyrazole-3-amine derivatives?

  • Methodology : Pyrazole-3-amine analogs are screened for antibacterial activity via agar dilution assays (MIC against E. coli and S. aureus) and anxiolytic effects using rodent models (elevated plus maze) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths and angles, distinguishing tautomers (e.g., amine vs. imine forms). Hydrogen-bonding networks are analyzed using Mercury software to identify dominant conformers .
  • Example : A related pyrazole-3-amine derivative showed a planar pyrazole ring with N–H···N hydrogen bonds (2.8–3.0 Å), stabilizing the amine tautomer .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., NLRP3 inflammasome)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with target proteins. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites .
  • Key Finding : Trifluoromethyl-substituted pyrazoles showed enhanced binding to NLRP3 via hydrophobic interactions (ΔG = −9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.